molecular formula C8H5BrClN B2738118 2-(2-Bromo-6-chlorophenyl)acetonitrile CAS No. 76574-39-5

2-(2-Bromo-6-chlorophenyl)acetonitrile

Cat. No.: B2738118
CAS No.: 76574-39-5
M. Wt: 230.49
InChI Key: KEEAMGRPGIYUKK-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-chlorophenyl)acetonitrile is an organic compound with the molecular formula C8H5BrClN It is a derivative of acetonitrile, featuring both bromine and chlorine substituents on the phenyl ring

Scientific Research Applications

2-(2-Bromo-6-chlorophenyl)acetonitrile has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Research: It is used in the development of potential drug candidates due to its ability to undergo various chemical transformations.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

    Biological Studies: Its derivatives may exhibit biological activity, making it useful in the study of biochemical pathways and mechanisms.

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . It has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-6-chlorophenyl)acetonitrile typically involves the reaction of 2-bromo-6-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, yielding the desired acetonitrile derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine substituents.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium cyanide in DMF under reflux conditions.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Coupling Reactions: Palladium catalysts in the presence of appropriate ligands.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium cyanide yields the nitrile derivative, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-chlorophenyl)acetonitrile involves its ability to participate in various chemical reactions. The presence of the bromine and chlorine substituents allows it to undergo nucleophilic substitution, oxidation, and reduction reactions. These reactions can lead to the formation of new compounds with different properties and activities. The molecular targets and pathways involved depend on the specific derivatives and their applications.

Comparison with Similar Compounds

  • 2-(2-Bromo-4-chlorophenyl)acetonitrile
  • 2-(2-Bromo-6-fluorophenyl)acetonitrile
  • 2-(2-Chloro-6-fluorophenyl)acetonitrile

Comparison: 2-(2-Bromo-6-chlorophenyl)acetonitrile is unique due to the specific positioning of the bromine and chlorine substituents on the phenyl ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-(2-bromo-6-chlorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEAMGRPGIYUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 31.3 g of the crude 6-chloro-alpha,2-dibromotoluene in 100 ml of warm ethanol is treated with a solution of 6.7 g of potassium cyanide in 10 ml of water and the mixture is heated at reflux for 4 hours. The crude product is isolated by pouring the cooled reaction mixture into water and filtering the resulting precipitate. Recrystallization of this solid from aqueous ethanol then gives 12.4 g of 2-bromo-6-chlorophenylacetonitrile, mp 82°-84° C.
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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